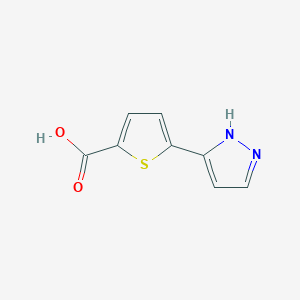

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXYBKOCJXQJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590743 | |

| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656226-63-0 | |

| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid physicochemical properties"

An In-Depth Technical Guide to the Physicochemical Properties of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure and Function

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring linked to a pyrazole moiety, with a carboxylic acid functional group. This molecular architecture is of significant interest in medicinal chemistry, as pyrazole and thiophene cores are prevalent in a wide array of biologically active agents.[1][2] The ultimate in vivo efficacy of any potential drug candidate, however, is not determined by its structure alone. It is governed by a complex interplay of physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME).[3][4][5]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a technical exploration of the core physicochemical properties of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, detailing not just the what, but the why and how of their experimental determination. Understanding these parameters is fundamental to navigating the challenges of drug development, from initial hit screening to lead optimization and formulation.[5][6][7]

Core Molecular Identifiers

A consistent and accurate identification of the molecule is the foundation of all subsequent research.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [8] |

| Molecular Weight | 194.21 g/mol | [8] |

| CAS Number | 656226-63-0 | [8] |

| Predicted XlogP | 1.5 | [9] |

| Structure (SMILES) | C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | [9] |

Acidity and Ionization (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable influencing solubility, membrane permeability, and binding interactions with its biological target. The carboxylic acid and the pyrazole ring of the title compound are both ionizable groups, making a thorough understanding of its pKa values essential.

Causality & Importance : The Henderson-Hasselbalch equation dictates the ratio of the ionized (conjugate base) to the non-ionized (acid) form of the molecule at a given pH.[10]

-

Solubility : The ionized form is generally more water-soluble. A compound with an acidic pKa will exhibit pH-dependent solubility, being more soluble at higher pH values.[11]

-

Permeability : The neutral, non-ionized form is typically more lipid-soluble and thus more readily permeates biological membranes via passive diffusion.[5]

-

Target Binding : The charge state can be critical for forming ionic bonds or key hydrogen bond interactions within a receptor's binding pocket.

Experimental Determination of pKa

While computational methods can provide initial estimates, experimental determination is crucial for accuracy.[12] Potentiometric titration is a robust and widely accepted method.

Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

Protocol 1: Potentiometric Titration for pKa Determination

-

System Preparation : Calibrate a high-precision pH meter at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation : Accurately weigh and dissolve a sample of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid in a known volume of deionized, CO₂-free water. If solubility is limited, a co-solvent (e.g., methanol or DMSO) may be used, but the resulting value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Titration : Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the calibrated pH electrode and a magnetic stirrer.

-

Data Collection : Add small, precise aliquots of a standardized strong base (e.g., 0.01 M NaOH) and record the pH after the reading stabilizes with each addition.

-

Analysis : Plot the recorded pH values against the volume of NaOH added. The pKa corresponding to the carboxylic acid is the pH at the half-equivalence point. The inflection point of this sigmoid curve, best identified by the peak of the first derivative plot, marks the equivalence point.[10]

-

Self-Validation : The procedure should be validated by titrating a standard compound with a known pKa (e.g., benzoic acid) under identical conditions.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME profile.[13] It is quantified as the partition coefficient (P) between an oily (n-octanol) and an aqueous phase.

-

logP : The partition coefficient of the neutral species.

-

logD : The distribution coefficient, which is the ratio of the sum of all species (ionized and neutral) in the octanol phase to the sum of all species in the aqueous phase at a specific pH. For an ionizable compound like ours, logD is pH-dependent and is the more physiologically relevant parameter.[14]

Causality & Importance :

-

Absorption : High lipophilicity can enhance absorption across the gut wall, but excessively high logP can lead to poor aqueous solubility and entrapment in lipid bilayers.[5]

-

Distribution : Lipophilicity influences plasma protein binding and the ability to cross the blood-brain barrier.

-

Metabolism & Toxicity : High lipophilicity is often correlated with increased metabolic turnover by cytochrome P450 enzymes and potential off-target toxicities.[13]

Experimental Determination of Lipophilicity

The shake-flask method is the "gold standard" for logP/logD determination due to its directness and accuracy, though it can be labor-intensive.[13][15]

Workflow for Shake-Flask LogD Determination

Caption: Workflow for the shake-flask logD determination.

Protocol 2: Shake-Flask Method for logD₇.₄ Determination

-

Phase Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol by mixing it vigorously with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol. This step is critical to prevent volume changes during the experiment.

-

Compound Addition : Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

Equilibration : Tightly cap the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours to overnight).[16]

-

Phase Separation : Centrifuge the vials to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve must be generated for quantification.

-

Calculation : The logD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Self-Validation : The assay should be run in triplicate. Including control compounds with known logD values in the experiment is essential for validating the run.[17]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility : Measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated DMSO stock solution is added. It reflects the rate of precipitation and is often used for high-throughput screening in early discovery.[18][19]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of the solid material in a saturated solution. It is a more accurate but lower-throughput measurement, essential for lead optimization and pre-formulation studies.[11][18][19]

Decision Logic for Solubility Assessment

Sources

- 1. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. exchemistry.com [exchemistry.com]

- 9. PubChemLite - 5-(1h-pyrazol-3-yl)thiophene-2-carboxylic acid (C8H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 10. web.williams.edu [web.williams.edu]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. enamine.net [enamine.net]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

"spectral data of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid"

An In-Depth Technical Guide to the Spectral Characterization of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies and expected spectral data for the structural elucidation of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. As direct spectral data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and first principles of spectroscopy to provide a predictive and practical framework for researchers. The focus is on the causality behind spectral features and the establishment of self-validating experimental protocols.

Introduction and Molecular Structure

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a pyrazole moiety and a carboxylic acid. This molecular architecture is of significant interest in medicinal chemistry and materials science, as pyrazole and thiophene cores are prevalent in a wide range of biologically active compounds and functional organic materials.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any further investigation into its properties and applications. This guide details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Plausible synthesis route and potential impurities.

Causality in Analysis: The primary impurity to monitor for is the starting aldehyde. Its presence would manifest as a sharp singlet around 9-10 ppm in the ¹H NMR spectrum and a strong C=O stretch at a lower wavenumber (approx. 1660-1700 cm⁻¹) in the IR spectrum compared to the carboxylic acid.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectral data based on established chemical shift principles and data from analogous compounds such as pyrazole-carboxylic acids and thiophenecarboxylic acids. [3][4][5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, assuming a deuterated solvent like DMSO-d₆, are outlined below. DMSO is chosen for its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable NH and OH protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Authoritative Grounding |

|---|---|---|---|---|

| ~13.0 | Broad Singlet | - | COOH | The carboxylic acid proton is highly deshielded and subject to hydrogen bonding and chemical exchange, resulting in a very broad, downfield signal. [6] |

| ~13.0 | Broad Singlet | - | Pyrazole NH | The pyrazole N-H proton is also acidic and exchangeable, often appearing as a broad signal. Its exact position can vary significantly with concentration and temperature. |

| ~7.8 | Doublet | J ≈ 4.0 | Thiophene H-3 | This proton is coupled to H-4 of the thiophene ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group. |

| ~7.5 | Doublet | J ≈ 4.0 | Thiophene H-4 | This proton is coupled to H-3 and is adjacent to the pyrazole substituent. |

| ~7.7 | Doublet | J ≈ 2.5 | Pyrazole H-5 | This proton on the pyrazole ring is coupled to the H-4 proton. |

| ~6.7 | Doublet | J ≈ 2.5 | Pyrazole H-4 | This proton is coupled to the H-5 proton. The chemical shifts of pyrazole protons can be influenced by the substituent on the neighboring carbon. [7]|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Due to the lower natural abundance of ¹³C, it is a less sensitive technique but provides crucial skeletal information.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |

|---|---|---|

| ~163 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. [8] |

| ~150 | Pyrazole C-3 | Carbon attached to two nitrogen atoms in the pyrazole ring. |

| ~145 | Thiophene C-5 | Carbon atom of the thiophene ring bonded to the pyrazole group. |

| ~135 | Thiophene C-2 | Carbon atom of the thiophene ring bonded to the carboxylic acid. |

| ~135 | Pyrazole C-5 | Unsubstituted CH carbon in the pyrazole ring. |

| ~128 | Thiophene C-4 | Unsubstituted CH carbon in the thiophene ring. |

| ~126 | Thiophene C-3 | Unsubstituted CH carbon in the thiophene ring. |

| ~105 | Pyrazole C-4 | Unsubstituted CH carbon in the pyrazole ring, typically shifted upfield. [7]|

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Authoritative Grounding |

|---|---|---|---|---|

| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band. [9] |

| ~3100 | Medium | N-H Stretch | Pyrazole | The N-H stretching vibration of the pyrazole ring. |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic (Thiophene, Pyrazole) | C-H stretching from the sp² hybridized carbons of the aromatic rings. |

| ~1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid | This is a characteristic, strong absorption for the carbonyl group of an aromatic carboxylic acid. [9][10] |

| ~1600, ~1550, ~1460 | Medium | C=C, C=N Stretch | Aromatic Rings | Skeletal vibrations of the thiophene and pyrazole rings. [6] |

| ~1300 | Medium | C-O Stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. [9] |

| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid (Dimer) | Out-of-plane bending of the O-H group, characteristic of a hydrogen-bonded dimer. [9]|

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, structural information about the molecule. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method.

Table 4: Predicted Mass Spectrometry Data (ESI)

| Mode | Predicted m/z | Ion | Rationale |

|---|---|---|---|

| Positive (ESI+) | 209.0279 | [M+H]⁺ | Protonation of the molecule (likely on a nitrogen atom). The exact mass is calculated for C₈H₇N₂O₂S⁺. |

| Negative (ESI-) | 207.0123 | [M-H]⁻ | Deprotonation of the most acidic proton (the carboxylic acid OH), forming the carboxylate. The exact mass is calculated for C₈H₅N₂O₂S⁻. [11]|

Standardized Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and quality.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -2 to 16 ppm.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

-

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure: Apply consistent pressure using the instrument's anvil to ensure good contact.

-

Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. [12]5. Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm) for confident elemental composition determination.

Advanced Structural Verification Workflow

For unambiguous assignment of all ¹H and ¹³C signals, 2D NMR experiments are indispensable. The workflow below illustrates the logical progression from 1D to 2D techniques.

Caption: Logical workflow for complete NMR-based structure elucidation.

Expert Insight: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It reveals correlations between protons and carbons that are separated by 2-3 bonds. For instance, the thiophene proton H-4 should show a correlation to the pyrazole carbon C-3, definitively linking the two heterocyclic rings.

References

-

MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. Available at: [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]

-

Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]

-

MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molecules, 26(12), 3648. Available at: [Link]

-

PubMed. (2017). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chem Neurosci, 8(9), 2027-2041. Available at: [Link]

-

ResearchGate. (2025). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available at: [Link]

-

NIH National Library of Medicine. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 398. Available at: [Link]

- Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Thieme. (2002). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. Available at: [Link]

-

ResearchGate. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7340. Available at: [Link]

-

ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-10. Available at: [Link]

-

ResearchGate. (2008). 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. Dyes and Pigments, 76(1), 229-235. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Cambridge. (2018). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Mod Chem appl, 5(5). Available at: [Link]

-

ResearchGate. (2006). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 37(12), 1404-1412. Available at: [Link]

Sources

- 1. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 4. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring three key functionalities: a thiophene ring, a pyrazole moiety, and a carboxylic acid group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science, as molecules incorporating pyrazole and thiophene scaffolds are known to exhibit a wide range of biological activities and unique electronic properties. For instance, related structures have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with applications in improving memory and cognition[1].

Unambiguous structural characterization is the cornerstone of drug discovery and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for elucidating the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. It is designed to serve as a practical resource for researchers, offering not only predicted spectral data but also the underlying scientific principles and field-proven experimental protocols necessary for accurate data acquisition and interpretation.

Molecular Structure and Spectroscopic Considerations

To facilitate a clear discussion of the NMR data, a standardized numbering system for the molecule is essential. The structure and numbering are presented below.

Caption: Numbering scheme for 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid.

A critical feature of N-unsubstituted pyrazoles is prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This equilibrium can significantly influence the chemical shifts of the pyrazole ring carbons, particularly C3'' and C5''[2][3]. In many solvents, this exchange is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. The choice of solvent can shift this equilibrium; for this analysis, we will predict the spectrum in DMSO-d₆, a common solvent for polar heterocyclic compounds where both tautomers may be observed or average out.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display five distinct signals in the aromatic and downfield regions, corresponding to the four C-H protons and the two exchangeable N-H and O-H protons.

-

Thiophene Protons (H-3' and H-4'): The thiophene ring constitutes a two-spin system. The protons H-3' and H-4' are expected to appear as a pair of doublets in the aromatic region. Due to the electron-withdrawing nature of the adjacent carboxylic acid group at C2' and the pyrazole ring at C5', both protons will be deshielded, appearing at approximately 7.2-7.9 ppm. The coupling constant between them (³J_H3'H4') is characteristic of ortho-coupling in thiophenes and is expected to be in the range of 3.5–5.0 Hz[4][5].

-

Pyrazole Protons (H-4'' and H-5''): The pyrazole protons also form a two-spin system and will appear as another pair of doublets. The chemical shifts are typically found between 6.0 and 8.0 ppm[6]. The proton at the 5-position (H-5'') is generally downfield compared to the proton at the 4-position (H-4''). The vicinal coupling constant (³J_H4''H5'') in pyrazoles is smaller than in thiophenes, typically around 1.9–3.0 Hz[7].

-

Labile Protons (N-H and COOH): The carboxylic acid proton (COOH) and the pyrazole N-H proton are acidic and will appear as broad singlets. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, the COOH proton is expected to be significantly downfield, often above 12 ppm. The N-H proton signal is also expected to be downfield, typically in the range of 11-14 ppm[6].

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | ~7.8 | doublet (d) | ~4.0 |

| H-4' | ~7.3 | doublet (d) | ~4.0 |

| H-4'' | ~6.5 | doublet (d) | ~2.5 |

| H-5'' | ~7.7 | doublet (d) | ~2.5 |

| N-H | 12.0 - 14.0 | broad s (br) | - |

| COOH | 12.5 - 13.5 | broad s (br) | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.

-

Carboxylic Carbon (C(OOH)): This carbon will appear furthest downfield, typically in the range of 160–170 ppm, which is characteristic for carboxylic acids[8].

-

Thiophene Carbons (C-2', C-3', C-4', C-5'): The chemical shifts of these carbons are influenced by their substituents. The carbons directly attached to the electron-withdrawing groups, C-2' (to COOH) and C-5' (to pyrazole), will be deshielded and appear further downfield compared to the other two thiophene carbons, C-3' and C-4'. Typical ranges for substituted thiophenes are between 120-150 ppm[9][10].

-

Pyrazole Carbons (C-3'', C-4'', C-5''): The chemical shifts of the pyrazole carbons are sensitive to the tautomeric equilibrium[2][3]. C-3'' (attached to the thiophene ring) and C-5'' will likely appear in the 130-150 ppm range. The C-4'' carbon is typically the most shielded of the pyrazole carbons, appearing around 105-115 ppm[2].

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(OOH) | 162 - 168 |

| C-2' | 140 - 145 |

| C-3' | 127 - 132 |

| C-4' | 125 - 130 |

| C-5' | 145 - 150 |

| C-3'' | 148 - 155 |

| C-4'' | 105 - 110 |

| C-5'' | 135 - 140 |

Experimental Protocols

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a self-validating workflow for sample preparation and data acquisition.

Workflow: From Sample to Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, DMSO-d₆ is an excellent choice due to its ability to dissolve polar compounds and slow the exchange rate of labile protons, allowing for their observation[11].

-

Concentration: Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6–0.7 mL of the deuterated solvent to the vial[12]. Ensure the total volume in the NMR tube will be about 4-5 cm in height. Vortex or sonicate briefly to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Wilmad 535-PP or equivalent)[13]. Cap the tube securely.

2. NMR Data Acquisition:

-

Instrumentation: The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution[14].

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: Requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Conclusion

The structural elucidation of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H spectrum is predicted to show four distinct doublets in the aromatic region, corresponding to the protons on the thiophene and pyrazole rings, along with two broad singlets for the labile N-H and COOH protons. The ¹³C spectrum will complement this data, showing eight signals with characteristic chemical shifts for the carboxylic acid, thiophene, and pyrazole carbons. By following the detailed experimental protocols provided, researchers can acquire high-quality spectra, enabling unambiguous confirmation of the molecular structure, which is a critical step in the advancement of any research or development program involving this compound.

References

-

Hägele, G., Nazarski, R. B., Schmitz, A., Xing, S., & Janiak, C. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 788-798. [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]

-

Jalilian, F. H., & Elguero, J. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1993. [Link]

-

Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

-

Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4885. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information. [Link]

-

Luo, Y., et al. (2018). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chemical Neuroscience, 9(1), 125-135. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Kolehmainen, E., & Knuutinen, J. (1988). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 26(12), 1112-1114. [Link]

-

Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Satonaka, H. (1984). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 57(2), 473-477. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Alexander, C. W., & Pitzer, K. S. (1962). Analysis of A₂B₂ High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 36(4), 1035-1045. [Link]

-

University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

Sources

- 1. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 4. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2,5-Thiophenedicarboxylic acid(4282-31-9) 13C NMR spectrum [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Introduction

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a thiophene ring, a pyrazole moiety, and a carboxylic acid functional group, presents a unique scaffold for the development of novel therapeutic agents. The compound and its derivatives have been explored for various biological activities. Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for impurity profiling during drug development.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of its analysis by liquid chromatography-mass spectrometry (LC-MS), propose a robust analytical workflow, and interpret the expected fragmentation patterns based on established chemical principles.

Chemical Profile

| Property | Value | Source |

| Chemical Name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | N/A |

| CAS Number | 656226-63-0 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Chemical Structure |  | N/A |

Analytical Workflow: A Strategic Approach

The analysis of a polar, multifunctional compound like 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid by LC-MS requires a systematic approach, from sample preparation to data interpretation. The following workflow is designed to ensure high sensitivity, selectivity, and reproducibility.

Caption: Proposed analytical workflow for the LC-MS analysis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid.

Experimental Protocols

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical and depends on the sample matrix. For quantitative analysis, a robust and reproducible method is paramount to minimize matrix effects and ensure high recovery.

a) Standard Solution Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid reference standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). These will be used to construct a calibration curve.

b) Biological Matrix (e.g., Plasma) Sample Preparation:

For the extraction of the analyte from a complex biological matrix like plasma, protein precipitation is a straightforward and effective method.

-

Spiking: To a 100 µL aliquot of blank plasma, add a known amount of the analyte from a working standard solution. For method validation, prepare quality control (QC) samples at low, medium, and high concentrations.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (if available) to the plasma sample. The internal standard should be a structurally similar compound with a different mass.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography: Achieving Optimal Separation

Due to the polar nature of the carboxylic acid and the aromatic rings, reversed-phase chromatography is a suitable technique.[2][3][4][5]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar aromatic compounds. The shorter length and smaller particle size allow for faster analysis times and higher efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in the protonation of the analyte for positive ion mode ESI and improves peak shape. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and compatibility with MS. |

| Gradient Elution | 5% to 95% B over 5 minutes | A gradient is necessary to elute the analyte with good peak shape and to clean the column of any less polar components. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Injection Volume | 5 µL | A small injection volume is recommended to avoid column overloading and peak distortion. |

Mass Spectrometry: Detection and Structural Elucidation

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[1]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive and Negative | The molecule has both acidic (carboxylic acid) and basic (pyrazole) functionalities, so both modes should be evaluated. Positive mode is likely to be more sensitive due to the basic nitrogens on the pyrazole ring. |

| Scan Type | Full Scan and Product Ion Scan (MS/MS) | Full scan is used to determine the m/z of the precursor ion. Product ion scan is used to obtain fragmentation information for structural confirmation. |

| Mass Range | m/z 100 - 500 | This range will comfortably encompass the molecular ion and its expected fragments. |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages for ESI. Optimization may be required. |

| Collision Gas | Argon | A common collision gas for CID. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy fragmentations. |

Interpretation of Mass Spectra

Expected Full Scan Mass Spectrum

In the full scan mass spectrum, the most prominent ions are expected to be the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion | Mode | Calculated m/z |

| [M+H]⁺ | Positive | 195.0223 |

| [M-H]⁻ | Negative | 193.0077 |

| [M+Na]⁺ | Positive | 217.0042 |

Note: The presence of sodium adducts ([M+Na]⁺) is common in ESI-MS.

Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 195.02) will provide valuable structural information through collision-induced dissociation (CID). The proposed fragmentation pathway is based on established fragmentation rules for carboxylic acids, pyrazoles, and thiophenes.

The primary fragmentation events for carboxylic acids often involve the loss of water (H₂O) and carbon monoxide (CO).[6] For pyrazole rings, a common fragmentation is the loss of HCN. The thiophene ring is relatively stable but can undergo ring opening or loss of fragments like H₂S or C₂H₂S.

Caption: Proposed major fragmentation pathways for the [M+H]⁺ ion of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid.

Explanation of Key Fragmentations:

-

m/z 177.01 ([M+H-H₂O]⁺): The loss of a water molecule is a very common fragmentation for protonated carboxylic acids.

-

m/z 150.03 ([M-COOH]⁺): This fragment corresponds to the loss of the entire carboxylic acid group as a radical.

-

m/z 149.02 ([M+H-H₂O-CO]⁺): Following the initial loss of water, a subsequent loss of carbon monoxide can occur. This fragment could also arise from the rearrangement of the m/z 150 ion.

-

m/z 168.01 ([M+H-HCN]⁺): The pyrazole ring can undergo a characteristic loss of a neutral hydrogen cyanide molecule.

Conclusion

The mass spectrometric analysis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, a molecule of pharmaceutical interest, can be effectively achieved using a well-designed LC-MS/MS method. This guide provides a robust starting point for method development, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The proposed fragmentation pathway, based on fundamental principles of mass spectrometry, offers a framework for the structural confirmation and identification of this compound and its potential metabolites or degradation products. As with any analytical method, validation is crucial to ensure its accuracy, precision, and reliability for its intended purpose in research and drug development.

References

- Majors, R. E., & Przybyciel, M. (Year). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.

- Chrom Tech. (2023).

- Phenomenex. (n.d.). Reversed Phase HPLC Columns.

- JoVE. (2023).

- Chemistry LibreTexts. (2023).

-

Exclusive Chemistry Ltd. (2024). 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid. Retrieved from [Link]

- Kovács, B., et al. (2019).

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Bakırdere, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America.

- Popp, P., et al. (1998). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.

- Borysov, A. V., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research.

- Guo, K., et al. (2021).

- Watson, D. G. (2007). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.

- Higashi, T., & Ogawa, S. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- Zhang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.

- Miskolczy, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

- Li, Y., et al. (2023). A Mechanism Study on the (+)

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromtech.com [chromtech.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. hplc.eu [hplc.eu]

- 5. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of Pyrazole-Thiophene Derivatives: A Computational and DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of computational chemistry and Density Functional Theory (DFT) to the study of pyrazole-thiophene derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. By leveraging computational methods, researchers can predict molecular properties, understand structure-activity relationships, and rationally design novel compounds with enhanced therapeutic potential or desired material characteristics.

The Significance of Pyrazole-Thiophene Scaffolds

Pyrazole and thiophene rings are privileged structures in medicinal chemistry. Pyrazole rings are key components in drugs like the anti-inflammatory agent celecoxib and are valued for their ability to modulate enzyme activity.[1] Thiophene derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2] The sulfur atom in the thiophene ring imparts unique electronic characteristics that can enhance binding affinity to biological targets.[1][2]

The strategic combination of these two heterocyclic moieties can lead to hybrid molecules with synergistic or enhanced biological activities.[1][2] Computational studies, particularly DFT, serve as a powerful predictive tool to understand the electronic structure, reactivity, and potential biological interactions of these derivatives before their synthesis, saving significant time and resources.[2][3] This in silico approach provides a comprehensive framework for rational drug design and the identification of promising lead compounds.[4][5]

Theoretical Cornerstone: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying molecular systems. Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by calculating the total energy of a system based on its electron density.[6] This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying the relatively large molecules typical in drug discovery.[7]

Key concepts in DFT studies include:

-

Functionals: These are approximations that describe the exchange-correlation energy, a critical component of the total energy. The choice of functional is crucial for obtaining accurate results. A widely used and reliable functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8][9]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p), provide more flexibility and generally lead to more accurate results, though at a higher computational cost.[5]

The selection of the appropriate functional and basis set is a critical decision that depends on the specific properties being investigated and the available computational resources.

The Computational Workflow: A Step-by-Step Protocol

A typical DFT-based investigation of a pyrazole-thiophene derivative follows a systematic and self-validating workflow. This ensures that the calculated properties are derived from a stable and realistic molecular structure.

Caption: A validated workflow for DFT studies of pyrazole-thiophene derivatives.

Protocol 1: Geometry Optimization and Validation

Objective: To find the most stable three-dimensional conformation of the molecule.

-

Structure Input: Draw the 2D structure of the pyrazole-thiophene derivative in a molecular editor (e.g., GaussView) and generate an initial 3D conformation.

-

Optimization Setup:

-

Select a DFT method, for instance, B3LYP functional with a 6-31G(d) basis set for initial optimization.[8][9]

-

Specify the solvent environment if necessary (e.g., using the SMD model for DMSO).[10]

-

Initiate the geometry optimization calculation using a computational chemistry package like Gaussian.[11]

-

-

Convergence: The calculation is complete when the forces on the atoms are negligible, and the energy has reached a minimum.

-

Validation via Frequency Calculation:

-

Causality: A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state, not a stable molecule.

-

Procedure: Using the optimized geometry, perform a frequency calculation at the same level of theory.[11]

-

Verification: Confirm that the output shows zero imaginary frequencies. If imaginary frequencies are present, the structure needs to be perturbed and re-optimized.

-

Analysis of Molecular Properties

Once a validated, low-energy structure is obtained, a wealth of chemical and physical properties can be calculated to predict the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability.[10] Conversely, a large energy gap suggests high stability.[10] This gap is often correlated with biological activity; for example, a smaller gap can be indicative of enhanced antioxidant activity.[3]

Studies have shown that for pyrazole-thiophene hybrids, the HOMO-LUMO gap can be tuned by different substituents, which in turn influences their biological reactivity.[4]

| Derivative Example | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Compound 8i (propyl sub.) | - | - | 3.9464 | [4][5] |

| Compound 9d | - | - | Most Stable (Largest Gap) | [10] |

| Compound 9c/9h | - | - | Most Reactive (Smallest Gap) | [10] |

| Compound 7d/7g | - | - | Smaller Gaps | [3] |

Note: Specific HOMO/LUMO energy values are often context-dependent within a study series. The key takeaway is the relative difference in the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[12]

-

Red Regions: Electron-rich areas (negative potential), prone to electrophilic attack.

-

Blue Regions: Electron-deficient areas (positive potential), prone to nucleophilic attack.

-

Green Regions: Neutral potential.

MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to how a drug molecule binds to its receptor.[3]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lupinepublishers.com [lupinepublishers.com]

An In-Depth Technical Guide to the Molecular Structure of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. This heterocyclic compound, featuring a linked pyrazole and thiophene core, is a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characteristics, a plausible synthetic route, and its potential as a pharmacophore. The guide combines theoretical analysis with practical, field-proven insights to deliver a thorough understanding of this molecule of interest.

Introduction: The Significance of Pyrazole-Thiophene Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among these, pyrazole and thiophene rings are particularly prominent due to their diverse biological activities.[1] Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core found in drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] Thiophene, a sulfur-containing five-membered aromatic ring, is another "privileged" structure, present in numerous approved drugs with applications ranging from anticancer to antimicrobial agents.[2]

The conjunction of these two pharmacophores into a single molecule, such as 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, creates a novel chemical entity with significant potential for drug discovery. The unique electronic and steric properties arising from the linked aromatic systems can lead to enhanced binding affinities with biological targets and novel mechanisms of action. This guide will delve into the specifics of this promising molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is characterized by a thiophene ring substituted at the 5-position with a 1H-pyrazol-3-yl group and at the 2-position with a carboxylic acid moiety.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [3] |

| Molecular Weight | 194.21 g/mol | [3] |

| CAS Number | 656226-63-0 | [3] |

Structural Elucidation: A Theoretical Perspective

Diagram 1: Proposed Molecular Structure

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. sciensage.info [sciensage.info]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid (CAS 656226-63-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and potential pharmacological properties of 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from the broader landscape of pyrazole and thiophene chemistry, this document will delve into its synthesis, potential biological activities, and the necessary safety protocols for its handling. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate from closely related structures to provide valuable insights for researchers.

Core Molecular Identity and Physicochemical Properties

Chemical Name: 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid[1] Synonyms: 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid CAS Number: 656226-63-0[1] Molecular Formula: C₈H₆N₂O₂S[1] Molecular Weight: 194.21 g/mol [1]

Structural Representation:

Caption: 2D structure of 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis Strategies: A Discussion of Methodologies

The synthesis of 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid and its analogs typically involves the coupling of pyrazole and thiophene precursors. Several synthetic routes are plausible, with the choice of method often depending on the availability of starting materials and desired scale.

A. Palladium-Catalyzed Cross-Coupling Reactions:

A prevalent method for constructing bi-heterocyclic systems is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Conceptual Workflow:

Caption: Suzuki-Miyaura cross-coupling for pyrazolyl-thiophene synthesis.

B. Cyclocondensation Reactions:

Another common strategy involves the construction of the pyrazole ring from a thiophene-containing precursor. This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound (derived from a thiophene starting material) with hydrazine or a substituted hydrazine.

Experimental Protocol (General):

-

Synthesis of Thiophene-1,3-dicarbonyl: Acetylthiophene can be reacted with a suitable reagent (e.g., diethyl oxalate) to introduce a second carbonyl group, forming a thiophene-1,3-dicarbonyl intermediate.

-

Cyclization with Hydrazine: The resulting dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid), often with heating, to yield the pyrazole ring.

-

Hydrolysis (if necessary): If the carboxylic acid group is protected as an ester, a final hydrolysis step is required to yield the target compound.

Potential Biological Activities and Therapeutic Applications

While direct biological data for 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid is scarce, the constituent pyrazole and thiophene moieties are present in numerous biologically active compounds. This suggests a high potential for this molecule in drug discovery.

A. Antimicrobial and Antifungal Potential:

Thiophene and pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Studies on pyrazolyl-thiazole derivatives of thiophene have shown promising results against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The mechanism of action is often multifaceted, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes.

B. Anticancer and Anti-proliferative Effects:

The pyrazole scaffold is a well-established pharmacophore in oncology. Numerous pyrazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4] The combination with a thiophene ring may enhance this activity, as thiophene derivatives are also known for their antitumor properties.[5]

C. Enzyme Inhibition:

Derivatives of pyrazole carboxylic acids have been investigated as inhibitors of various enzymes. For instance, certain pyrazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.

D. Receptor Modulation:

Some pyrazole carboxylic acid derivatives have been identified as agonists for receptors such as the RUP25 receptor, indicating their potential in treating metabolic disorders like dyslipidemia.[6]

Potential Signaling Pathway Involvement:

Given the known activities of related compounds, 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and microbial pathogenesis.

Caption: Potential signaling pathways modulated by pyrazolyl-thiophene compounds.

Safety, Handling, and Storage

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[8]

-

Inhalation: If inhaled, move the person to fresh air and seek medical attention if breathing becomes difficult.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from strong oxidizing agents.[7]

Future Directions and Research Opportunities

The unique combination of the pyrazole and thiophenecarboxylic acid moieties in 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid presents a promising scaffold for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

In Vitro Biological Screening: Systematic screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes and receptors to identify its primary biological targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for activity and to optimize potency and selectivity.

-

ADME/Tox Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

Conclusion

5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While direct experimental data is currently limited, the well-documented biological activities of its constituent pyrazole and thiophene cores strongly suggest its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and a framework for its future exploration. Rigorous experimental validation is now required to unlock the full therapeutic potential of this promising heterocyclic compound.

References

- Method for preparing pyrazolecarboxylic acid and derivatives.

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. (URL: [Link])

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Androgen receptor modulating compounds.

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. (URL: [Link])

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. (URL: [Link])

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. (URL: [Link])

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. (URL: [Link])

- 5-Substituted 2h-pyrazole-3-carboxylic acid derivatives as agonists for the acid receptor rup25 for the treatment of dyslipidemia and related diseases.

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. (URL: [Link])

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. (URL: [Link])

-

Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

(PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. (URL: [Link])

-

Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. PubChem. (URL: [Link])

- Thiophen-2-yl-pyridin-2-yl-1h-pyrazole-4-carboxylic acid derivatives and the use thereof as soluble guanylate cyclase activators.

-

Material Safety Data Sheet. Pi Chemicals. (URL: [Link])

-

5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid supplier. Exclusive Chemistry. (URL: [Link])

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 6. US20070032537A1 - 5-Substituted 2h-pyrazole-3-carboxylic acid derivatives as agonists for the acid receptor rup25 for the treatment of dyslipidemia and related diseases - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

"predicted XlogP of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid"

An In-Depth Technical Guide: In Silico Prediction of Lipophilicity for 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic Acid: A Multi-Methodological Approach

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This technical guide provides a comprehensive analysis of the predicted octanol-water partition coefficient (XlogP) for the heterocyclic compound 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. Lipophilicity, quantified by logP, is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Given the time and resource-intensive nature of experimental logP determination, accurate and reliable computational prediction is indispensable for modern drug discovery pipelines.[1] This document delineates the theoretical underpinnings of various in silico logP prediction methodologies, presents a detailed protocol for their application, and synthesizes the predicted values for the target molecule. By comparing results from mechanistically distinct algorithms, we establish a consensus view on the compound's lipophilicity and discuss the implications for its potential as a therapeutic agent.

Part 1: The Physicochemical Imperative: Understanding logP in Drug Discovery

Defining Lipophilicity: The Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. Its logarithmic form, logP, is the universally accepted measure of a molecule's lipophilicity ("fat-loving") or hydrophilicity ("water-loving").[3][4] The value is interpreted as follows:

-

Negative logP: The compound is more soluble in water (hydrophilic).[3]

-

logP = 0: The compound partitions equally between water and octanol.[3]

-

Positive logP: The compound is more soluble in octanol (lipophilic).[3]

This parameter is fundamental because a drug molecule must traverse a complex series of aqueous and lipid environments within the body to reach its target.

The Critical Role of logP in ADME Properties

A molecule's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, where lipophilicity plays a pivotal role.[1][3]

-

Absorption: To be orally bioavailable, a drug must pass through the lipid bilayer of the intestinal wall. Excessive hydrophilicity can prevent this passage, while excessive lipophilicity can cause the drug to become trapped in the membrane.

-

Distribution: Once in the bloodstream, a drug's logP influences its distribution into tissues. Highly lipophilic drugs may accumulate in fatty tissues, leading to a longer half-life and potential toxicity.[2]

-

Metabolism & Excretion: Lipophilicity affects how drugs are recognized and processed by metabolic enzymes and their subsequent clearance from the body.

This delicate balance is famously encapsulated in frameworks like Lipinski's Rule of 5, which suggests that for a compound to have good oral bioavailability, its logP should ideally be less than 5.[2][4]

From Experimental to In Silico: The Rationale for Prediction